N-Benzyl-3,4-dimethoxybenzenesulfonamide

Sulfonamide regioisomer comparison Methoxy positional effects Predicted physicochemical properties

N-Benzyl-3,4-dimethoxybenzenesulfonamide (CAS 185300-34-9, molecular formula C₁₅H₁₇NO₄S, exact mass 307.087829 g/mol) is a sulfonamide derivative bearing a benzyl group on the sulfonamide nitrogen and two methoxy substituents at the 3- and 4-positions of the benzenesulfonamide ring. The compound is characterized by a predicted boiling point of approximately 489.6 °C, a predicted density of 1.235 ± 0.06 g/cm³, and a predicted pKa of 10.92 ± 0.30.

Molecular Formula C15H17NO4S
Molecular Weight 307.36
CAS No. 185300-34-9
Cat. No. B2698013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3,4-dimethoxybenzenesulfonamide
CAS185300-34-9
Molecular FormulaC15H17NO4S
Molecular Weight307.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
InChIKeyVKKVQTFXBJRYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,4-dimethoxybenzenesulfonamide (CAS 185300-34-9): Core Structural Identity and Procurement-Relevant Physicochemical Baseline


N-Benzyl-3,4-dimethoxybenzenesulfonamide (CAS 185300-34-9, molecular formula C₁₅H₁₇NO₄S, exact mass 307.087829 g/mol) is a sulfonamide derivative bearing a benzyl group on the sulfonamide nitrogen and two methoxy substituents at the 3- and 4-positions of the benzenesulfonamide ring [1]. The compound is characterized by a predicted boiling point of approximately 489.6 °C, a predicted density of 1.235 ± 0.06 g/cm³, and a predicted pKa of 10.92 ± 0.30 . It is commercially available as a research-grade building block (typical purity ≥95%) and is primarily utilized in organic synthesis and medicinal chemistry as a scaffold for further derivatization [1].

Why N-Benzyl-3,4-dimethoxybenzenesulfonamide Cannot Be Interchanged with Other Dimethoxybenzenesulfonamide Regioisomers in Research and Development


Compounds within the N-benzyl-dimethoxybenzenesulfonamide family share the identical molecular formula (C₁₅H₁₇NO₄S, MW 307.36) but differ critically in the positioning of the two methoxy groups on the benzenesulfonamide ring. The 3,4-dimethoxy arrangement places the methoxy groups in a vicinal (ortho-to-each-other) catechol-like configuration, whereas the 2,5- and 2,4-regioisomers position them in para- or meta-relationships with distinct electronic and steric consequences . These positional differences alter hydrogen-bonding capacity, metal-chelation potential, and molecular recognition by biological targets—as exemplified by the validation of the 3,4-dimethoxybenzenesulfonamide scaffold as a privileged pharmacophore in TRIM24 bromodomain inhibition (PDB 4YBM, ligand 7b IC₅₀ = 140 nM) [1]. Simple replacement with a different regioisomer without re-validation of binding, selectivity, or physicochemical properties therefore carries material risk of altered or abolished activity.

Quantitative Differentiation Evidence for N-Benzyl-3,4-dimethoxybenzenesulfonamide Against Closest Analogs


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 2,5-Dimethoxy Substitution Pattern and Its Impact on Predicted Physicochemical Parameters

The target compound (3,4-dimethoxy substitution) and its closest regioisomer N-benzyl-2,5-dimethoxybenzenesulfonamide (CAS 197727-60-9) share identical molecular formula and molecular weight (307.36 g/mol) but differ in the spatial arrangement of methoxy groups. The 3,4-vicinal arrangement creates a catechol-like motif capable of bidentate metal chelation and dual hydrogen-bonding interactions that the 2,5-para-disposed methoxy groups cannot replicate . Predicted density values are comparable (both ~1.235 g/cm³), but the 3,4-isomer is expected to exhibit a higher dipole moment and altered LogP due to the asymmetric electron distribution of the vicinal dimethoxy pattern, which affects chromatographic retention and solubility behavior .

Sulfonamide regioisomer comparison Methoxy positional effects Predicted physicochemical properties

Physicochemical Differentiation Against Non-Methoxylated N-Benzylbenzenesulfonamide: Molecular Weight, Hydrogen Bond Capacity, and Chromatographic Behavior

N-Benzyl-3,4-dimethoxybenzenesulfonamide (MW 307.36) differs substantially from its non-methoxylated parent N-benzylbenzenesulfonamide (CAS 837-18-3, MW 247.31) in molecular weight (+60.05 Da, +24.3%), hydrogen bond acceptor count (5 vs. 3), and topological polar surface area. The parent compound has a reported melting point of 85–90 °C and density of 1.23 g/cm³ . The two additional methoxy groups on the target compound increase both H-bond acceptor capacity and lipophilicity in a balanced manner (each OCH₃ contributes +0.5 to LogP while adding H-bond acceptor capability), producing a scaffold with enhanced passive permeability potential while retaining sufficient polarity for aqueous compatibility [1].

Sulfonamide building block comparison Molecular weight impact Hydrogen bond acceptor count

Positional Isomer Differentiation: N-Benzyl-3,4-dimethoxybenzenesulfonamide vs. N-(3,4-Dimethoxybenzyl)benzenesulfonamide—Consequences for Metabolic Stability and Synthetic Versatility

The target compound (dimethoxy groups on the sulfonamide-bearing phenyl ring) and its positional isomer N-(3,4-dimethoxybenzyl)benzenesulfonamide (CAS 305849-01-8, dimethoxy groups on the benzyl moiety) share the identical molecular formula but differ fundamentally in the locus of the electron-donating methoxy substituents . In the target compound, the methoxy groups directly modulate the electron density of the sulfonamide aromatic ring, affecting the acidity of the sulfonamide N–H (pKa ~10.9) and the reactivity of the sulfonyl group toward nucleophilic attack. In the positional isomer, the methoxy groups are electronically insulated from the sulfonamide by a methylene spacer, resulting in a sulfonamide N–H pKa closer to that of unsubstituted benzenesulfonamide (~10.1) and reduced electrophilicity of the sulfonyl sulfur [1]. Additionally, the positional isomer (N-(3,4-dimethoxybenzyl)benzenesulfonamide) has been specifically employed in LRS-targeted mTORC1 inhibitor design where the dimethoxybenzyl group serves as an adenylate mimic, a role the target compound cannot fulfill due to reversed substitution topology [1].

Positional isomer comparison Metabolic stability Sulfonamide scaffold differentiation

Validated Pharmacophore: 3,4-Dimethoxybenzenesulfonamide Scaffold in TRIM24 Bromodomain Inhibition with Quantitative Structural Biology Evidence

The 3,4-dimethoxybenzenesulfonamide moiety—the core scaffold of the target compound—has been crystallographically validated as a key pharmacophoric element in TRIM24 PHD-bromodomain inhibition. In the high-resolution (1.46 Å) co-crystal structure PDB 4YBM, compound 7b (N-{6-[3-(benzyloxy)phenoxy]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl}-3,4-dimethoxybenzene-1-sulfonamide) demonstrated an IC₅₀ of 140 nM against TRIM24 [1]. The 3,4-dimethoxybenzenesulfonamide portion of the ligand engages in specific hydrogen-bonding and van der Waals interactions within the bromodomain acetyl-lysine binding pocket, with both methoxy oxygen atoms contributing to the binding interaction network. By contrast, the 2,5-dimethoxy regioisomer would present methoxy groups at different spatial vectors incompatible with this binding mode. This provides direct structural evidence that the 3,4-substitution pattern is non-redundant for bromodomain-targeted applications [1].

TRIM24 bromodomain 3,4-dimethoxybenzenesulfonamide pharmacophore X-ray crystallography

Spectral Fingerprint Uniqueness: Definitive Identification of N-Benzyl-3,4-dimethoxybenzenesulfonamide by GC-MS and NMR Against Regioisomeric Counterparts

The target compound possesses a unique, database-registered spectral fingerprint that enables unambiguous differentiation from all regioisomeric and positional isomeric variants. SpectraBase Compound ID HI7i1bQNt0b catalogs both ¹H NMR and GC-MS spectra for this specific compound, with the Wiley KnowItAll spectral library containing the reference data [1]. The InChI Key VKKVQTFXBJRYSB-UHFFFAOYSA-N serves as a unique structural hash. Critically, each dimethoxybenzenesulfonamide regioisomer produces a distinct GC-MS fragmentation pattern and NMR chemical shift profile due to differences in methoxy group chemical environment: the 3,4-isomer exhibits methoxy ¹H singlets at distinct chemical shifts compared to the 2,5-isomer, and the aromatic proton coupling pattern definitively identifies the substitution pattern [1]. Vendors supplying the 2,5-isomer (CAS 197727-60-9, ChemSpider ID 648144) provide a different spectral signature .

Spectral identification GC-MS fingerprint NMR characterization Quality control

Synthetic Accessibility and Purity Profile: One-Step Synthesis from 3,4-Dimethoxybenzenesulfonyl Chloride with Reported Quantitative Yield

The target compound is synthesized via a single-step reaction between commercially available 3,4-dimethoxybenzenesulfonyl chloride and benzylamine in the presence of a base (e.g., triethylamine) in dichloromethane or chloroform at room temperature, followed by purification via recrystallization or column chromatography . A documented protocol reports a crude NMR yield of 100% for this transformation under mild conditions . This contrasts with the synthesis of the positional isomer N-(3,4-dimethoxybenzyl)benzenesulfonamide, which requires 3,4-dimethoxybenzylamine as the amine component—a less readily available and more costly starting material. The target compound's synthetic route thus offers advantages in atom economy, reagent accessibility, and scalability for multi-gram production .

Sulfonamide synthesis Building block procurement Reaction yield Purity specification

Recommended Application Scenarios for N-Benzyl-3,4-dimethoxybenzenesulfonamide Based on Quantitative Differentiation Evidence


Bromodomain-Targeted Epigenetic Probe Design: Leveraging the Crystallographically Validated 3,4-Dimethoxybenzenesulfonamide Pharmacophore

Research groups developing inhibitors of TRIM24 or related bromodomain-containing proteins should select N-Benzyl-3,4-dimethoxybenzenesulfonamide as a core scaffold. The co-crystal structure PDB 4YBM (resolution 1.46 Å) provides direct structural evidence that the 3,4-dimethoxybenzenesulfonamide moiety engages the acetyl-lysine binding pocket with an IC₅₀ of 140 nM for the elaborated ligand 7b [1]. The benzyl group on the sulfonamide nitrogen in the target compound occupies a vector compatible with further elaboration toward the solvent-exposed region of the binding site, making this compound a productive starting point for structure-guided optimization. Alternative regioisomers (2,5- or 2,4-dimethoxy) lack this crystallographic validation and cannot be assumed to maintain the same binding pose.

Metal-Chelating Building Block for Coordination Chemistry and Catalysis: Exploiting the Vicinal 3,4-Dimethoxy Catechol-Like Motif

The 3,4-dimethoxy substitution pattern on the benzenesulfonamide ring creates a vicinal dioxygen motif capable of bidentate metal coordination—a property absent in the 2,5- and 2,4-regioisomers where methoxy groups are too distant for simultaneous metal binding [1]. This makes the target compound a suitable ligand precursor for transition metal catalysis, metal-organic framework (MOF) construction, or metallodrug development. Procurement specialists supporting inorganic or organometallic research programs should prioritize the 3,4-isomer over alternative dimethoxybenzenesulfonamides when bidentate O-donor coordination is required.

Medicinal Chemistry Library Synthesis: Economical Diversification at the Sulfonamide Nitrogen

The target compound's one-step synthesis from inexpensive 3,4-dimethoxybenzenesulfonyl chloride and benzylamine, with a reported crude yield of 100% [1], supports cost-effective procurement for parallel library synthesis. The benzyl group on nitrogen can be selectively removed (hydrogenolysis) to reveal the primary sulfonamide for subsequent N-functionalization, or the benzenesulfonamide ring can undergo electrophilic aromatic substitution at the remaining unsubstituted positions. This synthetic versatility, combined with the validated biological relevance of the 3,4-dimethoxybenzenesulfonamide scaffold in TRIM24 inhibition [2], positions the compound as an efficient diversification point for hit-to-lead campaigns.

Analytical Reference Standard for Regioisomer Identification in Quality Control Workflows

Owing to its unique, database-registered GC-MS and ¹H NMR spectra (SpectraBase Compound ID HI7i1bQNt0b, Wiley KnowItAll Library) [1], the target compound serves as a definitive analytical reference for distinguishing the 3,4-dimethoxy regioisomer from its 2,5- and 2,4-counterparts in reaction monitoring, purity assessment, and incoming material verification. Analytical laboratories supporting medicinal chemistry or process chemistry groups should maintain this reference standard to prevent regioisomer misassignment—a documented risk given the identical molecular formula and similar chromatographic behavior of these compounds.

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